4'-Isopropylacetophenone

Beschreibung

Historical Context and Discovery of 4'-Isopropylacetophenone

While the precise date and individuals behind the initial synthesis of this compound are not prominently documented in readily available historical records, its preparation is rooted in established organic chemistry reactions. The compound can be synthesized through methods such as the Friedel-Crafts acylation, which involves condensing cymene with acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl3). lookchem.comchemicalbook.com Another approach involves the reaction of benzol, acetyl chloride, and isopropyl chloride, also via a Friedel-Crafts pathway. lookchem.com Its presence has also been reported in natural sources, including the essential oil of lavandin, starfruit, and dried bonito. lookchem.comchemicalbook.com

Chemical Classification and Structural Features of this compound as an Aryl Alkyl Ketone

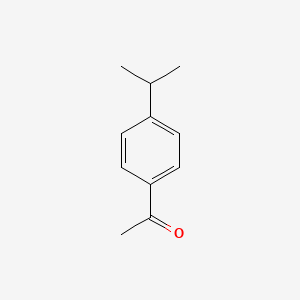

This compound is a member of the alkyl-phenylketone class of organic compounds. hmdb.ca Its structure is characterized by a phenyl ring substituted with an isopropyl group and a ketone group, giving it the chemical formula C11H14O. smolecule.comscbt.com This unique arrangement of functional groups dictates its chemical properties and classification.

Benzoyl Derivatives and Acetophenone (B1666503) Family

As a substituted acetophenone, this compound belongs to the broader family of acetophenones, which are aromatic ketones featuring an acetyl group (a methyl group attached to a carbonyl group) bonded to a phenyl ring. hmdb.cacontaminantdb.ca It is also considered a benzoyl derivative. hmdb.cacontaminantdb.ca The core structure consists of a ketone attached to a phenyl ring, which is a defining characteristic of this family. solubilityofthings.com

Monocyclic Monoterpenoid and Aromatic Monoterpenoid Classification

Further classifying the compound, this compound is recognized as a monoterpenoid. hmdb.cacontaminantdb.ca Monoterpenes are composed of two isoprene (B109036) units. wikipedia.org Specifically, it is categorized as a monocyclic monoterpenoid, indicating the presence of a single ring in its structure, and an aromatic monoterpenoid due to the benzene (B151609) ring. hmdb.cacontaminantdb.ca This places it in the company of other naturally occurring aromatic compounds. Its structure is also related to p-cymene, a monoterpene that is toluene (B28343) substituted by an isopropyl group. hmdb.cachemicalbook.com

Significance of the Isopropyl Group in Aromatic Ketones

The isopropyl group at the para-position (4'-position) of the acetophenone structure is a key feature influencing the molecule's properties. This bulky alkyl group introduces steric hindrance around the carbonyl group, which can affect the stability and reactivity of the ketone. solubilityofthings.com This structural feature can lead to unique reaction pathways, making it a subject of interest in chemical kinetics and the study of structure-activity relationships in organic chemistry. solubilityofthings.com The presence of the isopropyl group also contributes to the compound's hydrophobic character. solubilityofthings.com

Current State of Research on this compound: Acknowledging Limited Literature

A review of the scientific literature reveals that this compound has not been the subject of extensive research. hmdb.ca The available studies often focus on its synthesis, basic chemical properties, and its use as a building block in the synthesis of other organic compounds, such as indenes. lookchem.comchemicalbook.compharmaffiliates.com It is also noted for its applications in the fragrance and flavor industries due to its characteristic spicy, woody, and herbal aroma. lookchem.comchemicalbook.com Some research has explored its use as a photoinitiator in polymer chemistry. solubilityofthings.com However, in-depth investigations into its biological activities and reaction mechanisms are sparse.

Research Gaps and Future Directions for this compound Studies

The limited body of research on this compound presents several opportunities for future investigation. A significant research gap exists in the comprehensive exploration of its biological activities. While some sources mention potential antimicrobial, anti-inflammatory, and anticancer properties, these claims require substantial further research for validation. smolecule.com

Future studies could focus on:

Detailed Mechanistic Studies: Investigating the reaction mechanisms of this compound in various organic transformations to better understand the influence of the isopropyl group on reactivity.

Exploration of Biological Activities: Systematic screening and in-depth pharmacological studies to confirm and characterize any potential therapeutic properties.

Development of Novel Catalysts: Further exploring the potential of this compound derivatives as ligands for the development of new and efficient catalysts for organic synthesis. smolecule.com

Expanded Physicochemical Profiling: A more comprehensive characterization of its physical and chemical properties under various conditions to support its application in different fields.

A deeper understanding of this compound could unlock new applications in medicinal chemistry, materials science, and synthetic organic chemistry.

Interactive Data Tables

Below are tables summarizing the key properties and classifications of this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-[4-(propan-2-yl)phenyl]ethan-1-one contaminantdb.ca |

| CAS Number | 645-13-6 lookchem.comscbt.com |

| Molecular Formula | C11H14O lookchem.comsmolecule.comscbt.com |

| Molecular Weight | 162.23 g/mol lookchem.comsmolecule.comscbt.com |

| Appearance | Clear, almost colorless to pale yellow liquid lookchem.comchemicalbook.com |

| Boiling Point | 119-120 °C (10 mmHg) lookchem.comchemicalbook.com |

| Water Solubility | Insoluble lookchem.comchemicalbook.com |

| Alcohol Solubility | Soluble lookchem.comchemicalbook.comsmolecule.com |

Table 2: Chemical Classification of this compound

| Classification Category | Specific Class |

|---|---|

| Main Class | Alkyl-phenylketone hmdb.ca |

| Family | Acetophenone hmdb.cacontaminantdb.ca |

| Derivative Of | Benzoyl hmdb.cacontaminantdb.ca |

| Terpene Class | Monoterpenoid hmdb.cacontaminantdb.ca |

| Structural Class | Monocyclic Monoterpenoid hmdb.cacontaminantdb.ca |

| Aromaticity | Aromatic Monoterpenoid hmdb.cacontaminantdb.ca |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Acetophenone |

| Acetyl chloride |

| Aluminum chloride |

| Benzol |

| Cymene |

| Indenes |

| Isopropyl chloride |

| p-Cymene |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-propan-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLCCNYKIIUWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052330 | |

| Record name | 1-[4-(1-Methylethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a powerful spicy, woody, herbaceous odour | |

| Record name | p-Isopropylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

252.00 to 254.00 °C. @ 760.00 mm Hg | |

| Record name | 4'-Isopropylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | p-Isopropylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.975 | |

| Record name | p-Isopropylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

645-13-6 | |

| Record name | 1-[4-(1-Methylethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Isopropylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[4-(1-methylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[4-(1-Methylethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(1-methylethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742ZKZ2A6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Isopropylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Reaction Methodologies of 4 Isopropylacetophenone

Established Synthetic Routes to 4'-Isopropylacetophenone

Traditional methods for the synthesis of this compound are predominantly based on the Friedel-Crafts acylation, a cornerstone of aromatic chemistry for forming carbon-carbon bonds.

Friedel-Crafts Acylation Reactions in this compound Synthesis

The Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones, involving the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution allows for the direct introduction of an acyl group onto the aromatic nucleus. For the synthesis of this compound, this reaction is typically performed using isopropylbenzene (cumene) or by building the substituted benzene (B151609) ring through sequential reactions. A stoichiometric amount of the Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is often required as it forms complexes with both the reactant and the product.

A direct and common method for preparing this compound is through the Friedel-Crafts acylation of cymene (isopropylbenzene) with acetyl chloride. In this reaction, the Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acetyl chloride, facilitating the formation of an acylium ion. This electrophile then attacks the electron-rich aromatic ring of cymene. The isopropyl group is an ortho-, para-director, leading to the formation of the desired para-substituted product, this compound.

An alternative Friedel-Crafts approach involves a two-step process starting from benzene. This method first involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst like AlCl₃ to form isopropylbenzene (cumene). Following the formation of cumene (B47948), a subsequent Friedel-Crafts acylation is carried out using acetyl chloride and AlCl₃ to introduce the acetyl group, yielding this compound. Careful control of reaction conditions is necessary to manage potential side reactions such as polyalkylation.

Preparation from Acetic Acid Anhydride (B1165640) and Isopropylbenzene

This compound can also be synthesized using acetic anhydride as the acylating agent instead of acetyl chloride, reacting with isopropylbenzene. This reaction also typically requires a Lewis acid catalyst, such as AlCl₃, and may be conducted in a solvent like hexane. Acetic anhydride is often considered a greener alternative to acyl chlorides.

Dealkylation Approaches (e.g., of 4-hydroxy-5-methyl-2-isopropylacetophenone)

The synthesis of this compound through the specific dealkylation or demethylation of 4-hydroxy-5-methyl-2-isopropylacetophenone is not a commonly documented pathway in available literature. While the starting material, 4'-hydroxy-5'-isopropyl-2'-methylacetophenone, is a known chemical compound, specific methods for its conversion to this compound by removing the hydroxyl and methyl groups are not detailed in the searched sources.

Generally, the dealkylation of phenolic ethers or the demethylation of aromatic rings are established chemical transformations. These processes often require harsh conditions, such as the use of strong proton acids like hydrobromic acid (HBr) or Lewis acids. Such reactions proceed by cleaving the alkyl-oxygen bond or by removing an alkyl group directly from the aromatic ring. However, applying these general principles to a complex starting material like 4-hydroxy-5-methyl-2-isopropylacetophenone would require significant experimental investigation to achieve the desired selective removal of specific groups without affecting the isopropyl and acetyl moieties.

Novel Synthetic Approaches and Catalytic Systems for this compound

In response to the environmental and practical drawbacks of traditional Friedel-Crafts reactions, which often use stoichiometric amounts of corrosive and hazardous catalysts like AlCl₃, research has focused on developing novel and more sustainable synthetic methods. These modern approaches prioritize the use of reusable, non-toxic, and highly efficient catalytic systems.

Key areas of innovation include the use of solid acid catalysts and alternative Lewis acids that can be easily recovered and recycled.

Zeolite Catalysts : Heterogeneous catalysts, particularly zeolites, have emerged as a promising alternative for Friedel-Crafts acylations. For instance, zeolite beta has been successfully used as a catalyst for the acylation of isobutylbenzene (B155976) (an analogue of isopropylbenzene) with acetic anhydride. Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined structure that can be modified to enhance catalytic activity. Their advantages include high selectivity, thermal stability, and ease of separation from the reaction mixture, allowing for catalyst recycling and a more environmentally friendly process.

Ferric Chloride (FeCl₃) : Ferric chloride is being explored as a milder, less toxic, and more cost-effective Lewis acid catalyst for reactions analogous to Friedel-Crafts processes. It can effectively catalyze acylation and other electrophilic substitution reactions under milder conditions than AlCl₃. The use of FeCl₃ can reduce the amount of hazardous waste generated and offers a more sustainable option for industrial-scale synthesis.

Other Solid Acid Catalysts : Research has also investigated other solid catalysts, such as zinc oxide (ZnO), which can facilitate Friedel-Crafts acylation under solvent-free conditions. These types of catalysts are often reusable and contribute to the development of greener chemical processes by minimizing solvent use and waste production. Antimony pentahalide has also been disclosed as a potential catalyst for Friedel-Crafts reactions.

Data Tables

Table 1: Summary of Established Synthetic Routes to this compound

| Route | Reactant 1 | Reactant 2 | Catalyst | Key Features |

| Friedel-Crafts Acylation | Cymene (Isopropylbenzene) | Acetyl Chloride | AlCl₃ | Direct, single-step acylation of cymene. |

| Two-Step Friedel-Crafts | Benzene / Isopropyl Chloride | Acetyl Chloride | AlCl₃ | Sequential alkylation of benzene followed by acylation. |

| Acylation with Anhydride | Isopropylbenzene | Acetic Anhydride | AlCl₃ | Uses a less hazardous acylating agent than acetyl chloride. |

Table 2: Comparison of Novel Catalytic Systems for Aromatic Acylation

| Catalyst System | Catalyst Type | Acylating Agent | Substrate Example | Advantages |

| Zeolite Beta | Heterogeneous Solid Acid | Acetic Anhydride | Isobutylbenzene | Reusable, environmentally friendly, high selectivity. |

| Ferric Chloride (FeCl₃) | Homogeneous Lewis Acid | Acyl Halides | Various Aromatics | Cost-effective, milder conditions, less toxic than AlCl₃. |

| Zinc Oxide (ZnO) | Heterogeneous Solid Acid | Acyl Chlorides | Various Aromatics | Reusable, can be used in solvent-free conditions. |

| Antimony Pentahalide | Homogeneous Lewis Acid | Acyl Halides | Various Aromatics | Disclosed as an effective catalyst for Friedel-Crafts reactions. |

Exploration of Green Chemistry Principles in Synthesis

Traditional Friedel-Crafts acylation methods often rely on stoichiometric amounts of hazardous and corrosive Lewis acids like AlCl₃, which generate significant chemical waste during workup. perfumerflavorist.com In alignment with the principles of green chemistry, research has focused on developing more environmentally benign and reusable catalysts.

Solid acid catalysts and zeolites represent a significant advancement in this area. perfumerflavorist.com Zeolites, particularly Beta and ZSM-5, have been successfully used as catalysts for the acylation of cumene, often with acetic anhydride as the acylating agent. perfumerflavorist.com These solid catalysts offer several advantages, including reduced waste production, easier separation from the reaction mixture, and the potential for regeneration and reuse. researchgate.net Other alternative catalytic systems explored include lanthanide triflates and clay catalysts such as FeCl₃ supported on K10 clay. perfumerflavorist.com

Interactive Data Table: Catalysts in this compound Synthesis

| Catalyst Type | Catalyst Example | Acylating Agent | Key Advantages |

| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | Acetyl Chloride / Acetic Anhydride | High reactivity and yield. perfumerflavorist.comguidechem.com |

| Traditional Lewis Acid | Ferric Chloride (FeCl₃) | Acetyl Chloride | High yield, cheaper, less hazardous than AlCl₃. perfumerflavorist.comgoogle.com |

| Solid Acid / Zeolite | Zeolite Beta, ZSM-5 | Acetic Anhydride | Reusable, reduced waste, environmentally friendlier. perfumerflavorist.com |

| Supported Lewis Acid | FeCl₃ on K10 Clay | Not Specified | Heterogeneous, easier separation. perfumerflavorist.com |

| Lanthanide Catalyst | Lanthanide Triflates | Not Specified | Alternative to traditional Lewis acids. perfumerflavorist.com |

Asymmetric Synthesis of Chiral Derivatives (if applicable)

This compound itself is an achiral molecule and therefore does not have enantiomers. However, it serves as a prochiral substrate for the synthesis of various chiral derivatives. The carbonyl group can be reduced to a secondary alcohol, creating a stereocenter.

The asymmetric reduction of acetophenones and related ketones to their corresponding chiral alcohols is a well-established field. researchgate.net Biocatalysis, using enzymes or whole microbial cells, is a prominent method for achieving high enantioselectivity in these reductions. For instance, various bacterial strains have demonstrated the ability to reduce substituted acetophenones to their corresponding (R)- or (S)-alcohols with high conversion rates and excellent enantiomeric excess. researchgate.net While specific studies focusing solely on the asymmetric reduction of this compound are not extensively detailed in the provided context, the principles applied to other acetophenones are directly applicable. researchgate.net

Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its three main structural components: the carbonyl group, the adjacent methyl group, and the substituted phenyl ring.

Reactions of the Carbonyl Group

The ketone functional group is the most reactive site for nucleophilic addition and redox reactions.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(4-isopropylphenyl)ethanol. This transformation can be accomplished using various reducing agents. A common laboratory method involves sodium borohydride (B1222165) (NaBH₄). quora.com For industrial applications or complete reduction of the aromatic system as well, catalytic hydrogenation is employed. For example, the hydrogenation of this compound (also known as cuminone) is a step in the synthesis of 1-(4-isopropylcyclohexyl)ethanol, a fragrance ingredient. perfumerflavorist.com This process typically uses ruthenium-supported catalysts. perfumerflavorist.com

As a methyl ketone, this compound can undergo the haloform reaction. webassign.net This reaction involves treatment with a halogen (e.g., iodine) in the presence of a base (e.g., sodium hydroxide). quora.com The methyl group is converted into a haloform (e.g., iodoform), and the remaining part of the molecule is oxidized to a carboxylate salt. webassign.netquora.com Subsequent acidification yields 4-isopropylbenzoic acid. webassign.net Other strong oxidizing agents, such as acidified potassium dichromate or potassium permanganate (B83412), can also be used to oxidize the acetyl group to a carboxylic acid. quora.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Further electrophilic aromatic substitution on the phenyl ring of this compound is influenced by the directing effects of the two existing substituents: the isopropyl group and the acetyl group.

Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which is an activating group and an ortho, para-director.

Acetyl Group (-COCH₃): This is a deactivating group and a meta-director due to its electron-withdrawing nature. youtube.com

The positions on the ring are numbered relative to the acetyl group. The isopropyl group is at position 4. The acetyl group directs incoming electrophiles to positions 3 and 5 (meta). The isopropyl group directs to positions 2 and 6 (ortho), as the para position (position 4) is already occupied. In this case, the directing effects of both groups reinforce each other, guiding incoming electrophiles to the positions that are meta to the acetyl group and ortho to the isopropyl group (positions 3 and 5). However, because the acetyl group is deactivating, these reactions generally require harsher conditions than the substitution on unsubstituted benzene. youtube.commasterorganicchemistry.com

Reactions Involving the Isopropyl Moiety

The isopropyl group of this compound contains a tertiary benzylic hydrogen atom, which is a key site for various chemical transformations due to its relatively lower bond dissociation energy compared to other C-H bonds in the molecule. This reactivity is exploited in oxidation and halogenation reactions.

Benzylic Oxidation: The isopropyl moiety can undergo oxidation to yield the corresponding ketone or alcohol. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the benzylic carbon. This type of reaction typically proceeds under harsh conditions and involves the formation of a benzylic radical intermediate. The presence of at least one benzylic hydrogen is a prerequisite for this reaction. For this compound, this oxidation would convert the isopropyl group into a hydroxy or keto group, leading to the formation of 2-(4-acetylphenyl)propan-2-ol or 4'-(2-oxopropyl)acetophenone, respectively.

Benzylic Bromination: The benzylic position of the isopropyl group is susceptible to free-radical halogenation. A common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, and light (hν). The reaction is selective for the benzylic C-H bond due to the stability of the resulting benzylic radical. This process allows for the specific introduction of a bromine atom at the tertiary carbon of the isopropyl group, forming 4'-(2-bromo-2-propanyl)acetophenone.

| Reaction Type | Reagent(s) | Product | Reaction Condition |

|---|---|---|---|

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | 2-(4-acetylphenyl)propan-2-ol | Heat |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4'-(2-bromo-2-propanyl)acetophenone | Light (hν), Heat |

Formation of Indenes from this compound Derivatives using Heterogeneous Catalysis

Indenes are valuable structural motifs in organic synthesis. Derivatives of this compound can serve as precursors for the synthesis of polysubstituted indenes through acid-catalyzed intramolecular cyclization reactions. While homogeneous Brønsted acids have been shown to be effective, the principles can be extended to heterogeneous solid acid catalysts like zeolites.

A relevant synthetic strategy involves the intramolecular cyclization of an acetophenone (B1666503) derivative bearing a vinyl group in the ortho position, such as an o-(1-arylvinyl) acetophenone. rsc.org In the presence of a Brønsted acid, the ketone can be converted into a reactive intermediate (e.g., via its N-tosylhydrazone derivative) that acts as an electrophile. This electrophilic center can then be attacked by the appropriately positioned vinyl group, leading to a cationic cyclization cascade that, after elimination, yields the indene (B144670) ring system. rsc.org

Heterogeneous catalysts, particularly zeolites, are widely used as solid acid catalysts in various organic transformations, including aldol (B89426) condensations and other cyclizations. scispace.comresearchgate.net Zeolites possess both Brønsted and Lewis acid sites within their porous structures, which can catalyze reactions like intramolecular aldol condensation. researchgate.net A derivative of this compound, suitably functionalized to undergo an intramolecular condensation (e.g., through a Claisen-Schmidt condensation followed by reduction and activation), could theoretically be cyclized over a zeolite catalyst. The reaction would proceed via the formation of a carbocation intermediate stabilized by the aromatic ring, followed by ring closure and dehydration to form the corresponding substituted indene. The product selectivity in such reactions is often influenced by the pore size, structure, and acidity of the chosen zeolite (e.g., ZSM-5, Beta). rsc.org

| Catalyst Type | Key Reaction Principle | Potential Precursor | Potential Product |

|---|---|---|---|

| Zeolite (e.g., H-ZSM-5) | Intramolecular Aldol Condensation / Cationic Cyclization | Functionalized this compound derivative | Substituted Indene |

Polymerization Reactions Initiated by this compound

Substituted acetophenones are known to function as photoinitiators for free-radical polymerization, particularly for monomers like acrylates and methacrylates. These initiators can be classified as Type I (unimolecular cleavage) or Type II (bimolecular hydrogen abstraction), depending on their structure.

While direct studies on this compound as a photoinitiator are limited, research on the closely related compound 4-isopropyl-4'-N,N-dimethylaminobenzophenone (a benzophenone (B1666685) derivative) provides significant insight into the potential mechanism. In a study on the photopolymerization of methyl methacrylate (B99206) (MMA), this initiator was used in a carbon tetrachloride solution. epa.gov The study proposed that upon photo-excitation, the initiator's triplet state forms a charge-transfer complex with the solvent. This complex then disproportionates to generate initiating radicals (Cl• and CCl₃•), which start the polymerization chain reaction. epa.gov The rate of polymerization was found to be significantly higher in carbon tetrachloride compared to other solvents like benzene or tetrahydrofuran. epa.gov

This mechanism suggests that this compound, upon absorbing UV light, could similarly generate radicals capable of initiating the polymerization of vinyl monomers. As a Type II photoinitiator, it would likely require a co-initiator or a reactive solvent to generate the primary radicals. The efficiency of the initiation process would depend on factors such as the wavelength of the UV light, the nature of the monomer, and the reaction conditions. nih.govimaging.orgresearchgate.net

| Initiator | Monomer | Solvent | Proposed Initiation Mechanism | Key Finding epa.gov |

|---|---|---|---|---|

| 4-isopropyl-4'-N,N-dimethylaminobenzophenone | Methyl Methacrylate (MMA) | Carbon Tetrachloride (CCl₄) | Formation of a charge-transfer complex between the excited initiator and CCl₄, leading to Cl• and CCl₃• radicals. | Polymerization rate is significantly enhanced in CCl₄ compared to other common solvents. |

Electrochemical Functionalization Studies (e.g., Benzylic C-H Fluorination)

Electrochemical methods offer a sustainable and controlled approach to the functionalization of C-H bonds. The benzylic position of the isopropyl group in this compound is a prime target for such reactions due to its susceptibility to oxidation.

Anodic benzylic fluorination has been studied for various cumene derivatives. elsevierpure.com This electrochemical reaction is typically carried out using a supporting electrolyte that also acts as the fluorine source, such as Et₄NF•4HF. The mechanism involves the anodic oxidation of the aromatic substrate to form a benzylic cation intermediate. This cation is then trapped by a fluoride (B91410) ion to yield the fluorinated product. The success and yield of the reaction are highly dependent on the stability of the benzylic cation formed. elsevierpure.com For cumene derivatives, including those with electron-withdrawing groups like the acetyl group in this compound, the formation of this cation is a critical step. The acetyl group would destabilize the cation, potentially making the fluorination more challenging compared to electron-donating substituted cumenes.

Beyond fluorination, electrochemical oxidation can be used for other C-H functionalizations, such as hydroxylation or alkoxylation. nih.govchemistryviews.org These processes also proceed through the formation of a benzylic radical or cation, which can then react with water or an alcohol present in the reaction medium. The use of electrochemistry avoids the need for harsh chemical oxidants and allows for precise control over the reaction potential, which can enhance selectivity. nih.govrsc.org

| Reaction Type | Method | Key Intermediate | Controlling Factor elsevierpure.com |

|---|---|---|---|

| Benzylic C-H Fluorination | Anodic Oxidation in Et₄NF•4HF | Benzylic Cation | Stability of the benzylic cation |

| Benzylic C-H Oxidation | Anodic Oxidation (e.g., with tBuOOH) | Benzylic Radical | Reaction potential and radical initiator |

Spectroscopic and Analytical Characterization of 4 Isopropylacetophenone

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is indispensable for separating 4'-Isopropylacetophenone from impurities and for its quantification. The choice of method depends on the volatility of the compound and the required analytical sensitivity and speed.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. nist.gov A common method involves using a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). The compound is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column, where it is separated from other components based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used for quantification due to its high sensitivity to hydrocarbons. Purity assessment by GC often reports values of ≥ 95.5 %. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically employed. researchgate.net This involves a non-polar stationary phase (e.g., C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a buffer. researchgate.netsielc.com Detection is commonly performed using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm).

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. waters.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

For the analysis of this compound, a UPLC method would offer significantly shorter run times, often reducing analysis from several minutes to under a minute. waters.com This increased throughput is highly advantageous in quality control and research environments. The higher efficiency of UPLC columns also leads to sharper, narrower peaks, resulting in better resolution from closely eluting impurities and improved sensitivity for trace-level quantification. A typical UPLC system for this analysis would utilize a sub-2 µm particle column (e.g., ACQUITY UPLC BEH Phenyl) with a gradient elution of acetonitrile and water. waters.com

Development of Analytical Methods for this compound

The development of robust analytical methods is essential for the reliable characterization of this compound. While detailed developmental studies for specific methods are not extensively published in the public domain, standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and various spectroscopic methods are routinely employed for the analysis of aromatic ketones like this compound.

Gas Chromatography (GC): GC is a primary technique for the assay and purity assessment of this compound due to its volatile nature. jparonline.com The development of a GC method typically involves the optimization of several parameters to achieve good resolution, peak shape, and sensitivity. Key considerations include the selection of an appropriate capillary column (e.g., a non-polar or medium-polar stationary phase like DB-5 or DB-624), optimization of the temperature program (initial temperature, ramp rate, and final temperature), and selection of the carrier gas and its flow rate. jparonline.combibliotekanauki.pl For detection, a Flame Ionization Detector (FID) is commonly used due to its excellent response to hydrocarbon compounds. nih.govchromsoc.jp The injector temperature is set to ensure the rapid and complete vaporization of the sample. jparonline.com While specific development data for this compound is scarce, one supplier specifies a GC assay of ≥95.5% (area %).

High-Performance Liquid Chromatography (HPLC): HPLC provides a versatile platform for the analysis of this compound, particularly for impurity profiling and stability studies. researchgate.net A typical reversed-phase HPLC method would be developed using a C18 or C8 column. researchgate.net The mobile phase development would involve experimenting with different solvent systems, commonly a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, to achieve optimal separation of the main compound from any potential impurities. researchgate.netscience.gov The pH of the mobile phase can also be adjusted to improve peak shape and resolution. researchgate.net A UV detector is generally suitable for the detection of this compound, with the detection wavelength selected based on the compound's UV absorbance maximum. science.govnih.gov

Spectroscopic Methods: Spectroscopic techniques are vital for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to confirm the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the aromatic ring (C=C) vibrations. merckmillipore.comnist.gov

Mass Spectrometry (MS): Mass spectrometry, often coupled with GC (GC-MS), provides information about the molecular weight and fragmentation pattern of this compound, which is invaluable for its identification and for detecting impurities. nih.govchemicalbook.com The mass spectrum would show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of this compound, providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov

Method Validation and Quality Control Applications

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. researchgate.net While specific validation reports for analytical methods for this compound are not publicly available, any developed method for quality control purposes would need to be validated in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov The validation process would typically involve assessing the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ijpsr.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. chromatographyonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. bibliotekanauki.pl

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. bibliotekanauki.pl

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com

In a quality control setting, these validated methods would be used for routine analysis of this compound to ensure it meets the required specifications for identity, purity, and strength before it is used in further manufacturing processes.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Typical Column | Capillary column (e.g., DB-5, DB-624) | Reversed-phase (e.g., C18, C8) |

| Detector | Flame Ionization Detector (FID) | UV Detector |

| Primary Use | Assay and Purity | Impurity Profiling and Stability |

Crystallography and Solid-State Characterization (if applicable)

Information regarding the crystallography and solid-state characterization of this compound is not available in the publicly accessible scientific literature. Studies involving X-ray crystallography to determine the crystal structure, including the crystal system and space group, have not been reported. ucl.ac.uknist.gov Similarly, data from solid-state characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which would provide information on melting point, thermal stability, and decomposition profile, are also not publicly documented. nasa.govresearchgate.net One supplier of the compound notes that it is intended for early discovery research and that the buyer is responsible for confirming its identity and purity, which may explain the lack of comprehensive public data on its solid-state properties. sigmaaldrich.com

Theoretical and Computational Studies of 4 Isopropylacetophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules like 4'-Isopropylacetophenone. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies.

The electronic structure of this compound is characterized by a phenyl ring substituted with an acetyl group and an isopropyl group at the para position. The acetyl group is electron-withdrawing, while the isopropyl group is weakly electron-donating. This substitution pattern influences the electron density distribution across the aromatic ring and affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized over the electron-rich phenyl ring, while the LUMO is often centered on the electron-deficient acetyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on similar acetophenone (B1666503) derivatives suggest that the nature of the para-substituent can modulate this gap. For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both potentially reducing the gap.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~2.9 D | Influences intermolecular interactions. |

Note: These values are estimations based on computational studies of acetophenone and its para-alkyl-substituted derivatives and may not represent exact experimental or calculated values for this compound.

The presence of the isopropyl and acetyl groups introduces rotational flexibility in this compound, leading to different possible conformations. The primary rotational degrees of freedom are around the C(aryl)-C(acetyl) bond and the C(aryl)-C(isopropyl) bond.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions in different environments and predicting potential reaction pathways.

In a solution, the behavior of this compound is governed by its interactions with the solvent molecules. In polar solvents, the polar carbonyl group will engage in dipole-dipole interactions, while the nonpolar phenyl and isopropyl groups will have hydrophobic interactions. MD simulations can model these solvation effects, revealing details about the local solvent structure around the molecule and its influence on conformational preferences.

In the solid state, the arrangement of this compound molecules in the crystal lattice is determined by a balance of intermolecular forces, including van der Waals interactions and potential weak C-H···O hydrogen bonds. MD simulations of the solid state can provide information on the lattice energy, packing efficiency, and vibrational dynamics of the crystal.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or other properties. For a series of related compounds, computational descriptors can be calculated and used to build predictive models.

For acetophenone derivatives, computational SAR studies have been used to explore their potential as inhibitors of various enzymes or as antimicrobial agents. nih.gov Descriptors used in such studies often include electronic properties (like HOMO/LUMO energies and atomic charges), steric properties (like molecular volume and surface area), and hydrophobic properties (like the logarithm of the partition coefficient, logP).

In the context of this compound, a computational SAR study would involve comparing its calculated descriptors to those of other substituted acetophenones with known activities. The presence of the moderately bulky and hydrophobic isopropyl group at the para position would be a key structural feature to consider. Such studies can guide the design of new acetophenone derivatives with enhanced or specific activities.

Protein-Ligand Docking Studies involving this compound and Related Structures

Direct protein-ligand docking studies specifically investigating this compound are not extensively documented in publicly available scientific literature. However, computational docking methodologies are frequently applied to structurally similar compounds, such as other acetophenone derivatives, to predict their binding affinities and interaction patterns with various protein targets. These studies provide valuable insights into the potential bioactivity of this class of compounds and highlight the structural features that govern their molecular interactions.

A pertinent example of such research is the design, synthesis, and molecular docking of novel acetophenone-1,2,3-triazole conjugates as potential inhibitors of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.govresearchgate.net In this study, a series of acetophenone derivatives were synthesized and evaluated for their inhibitory activity against the InhA enzyme, a key component in the mycobacterial cell wall biosynthesis pathway. nih.gov

Molecular docking simulations were performed to elucidate the binding modes of these acetophenone derivatives within the active site of InhA (PDB ID: 4UVD). nih.gov The results of these computational analyses revealed that the most active compounds established specific intermolecular interactions with key amino acid residues in the enzyme's binding pocket. For instance, the most potent inhibitors formed hydrogen bonds and other favorable contacts with residues such as Met98, Met103, and Met161. nih.gov The binding energy scores calculated from these docking studies showed a strong correlation with the experimentally determined inhibitory activities (IC50 values), underscoring the predictive power of this computational approach. nih.govresearchgate.net

The docking poses of the most active compounds, with binding energy scores ranging from -8.63 to -9.00 kcal/mol, indicated a well-defined orientation within the InhA active site. nih.gov This research, while not directly involving this compound, demonstrates a clear application of protein-ligand docking to understand the structure-activity relationships of acetophenone derivatives and to guide the development of new therapeutic agents. nih.govresearchgate.net The findings from such studies can be extrapolated to predict the potential binding behavior of this compound with various protein targets.

Table 1: Molecular Docking Results of Acetophenone-1,2,3-Triazole Derivatives against InhA (PDB ID: 4UVD)

| Compound | Binding Energy (kcal/mol) | RMSD | Interacting Residues |

|---|---|---|---|

| 9 | -8.63 | 1.78 | Met98, Met103, Met161 |

| 10 | -8.97 | 1.85 | Met98, Met103, Met161 |

| 14 | -9.00 | 1.91 | Met98, Met103, Met161 |

| Lead Structure B | -7.39 | 1.05 | Met98 |

Data sourced from a study on acetophenone-1,2,3-triazole derivatives as InhA inhibitors. nih.gov

Cheminformatics and Database Integration

This compound is well-documented and integrated into a multitude of chemical and biological databases. This extensive integration facilitates access to a wealth of information regarding its chemical properties, biological roles, and experimental data. Cheminformatics platforms utilize this aggregated data to enable researchers to perform a wide range of computational analyses, including similarity searches, substructure queries, and the prediction of physicochemical properties.

The compound is assigned unique identifiers in various databases, ensuring unambiguous identification and cross-referencing between different data sources. For instance, it is registered in the PubChem database with the Compound ID (CID) 12578 and in the Chemical Abstracts Service (CAS) with the registry number 645-13-6. nih.govchemicalbook.com

Metabolomics databases, such as the Human Metabolome Database (HMDB) and the FooDB, also list this compound, indicating its relevance in biological systems and its presence in food sources. foodb.ca Specifically, it has been reported in starfruit and dried bonito. chemicalbook.com These databases provide detailed information on its (bio)chemical properties, metabolic pathways, and known concentrations in various biological specimens.

Furthermore, this compound is included in specialized databases like the Flavor and Extract Manufacturers Association (FEMA) database with the number 2927, highlighting its use as a flavoring agent. chemicalbook.com The integration of this compound across these diverse databases underscores its multidisciplinary importance, from fundamental chemistry to food science and metabolomics. This comprehensive data landscape is a valuable resource for both theoretical and experimental investigations involving this compound.

Table 2: Database Integration of this compound

| Database | Identifier |

|---|---|

| PubChem Compound ID | 12578 nih.gov |

| CAS Registry Number | 645-13-6 chemicalbook.com |

| Human Metabolome Database (HMDB) ID | HMDB0032025 |

| FooDB ID | FDB008723 foodb.ca |

| FEMA Number | 2927 chemicalbook.com |

| EINECS Number | 211-433-1 guidechem.com |

| JECFA Number | 808 chemicalbook.com |

| FDA UNII | 742ZKZ2A6D chemicalbook.com |

| NIST Chemistry Reference | Ethanone, 1-[4-(1-methylethyl)phenyl]-(645-13-6) chemicalbook.com |

Biological and Biochemical Research on 4 Isopropylacetophenone

Role as a Metabolite and Presence in Biological Systems

4'-Isopropylacetophenone, also known as Cuminone, is classified as an alkyl-phenylketone. hmdb.ca It is recognized as a human metabolite and can be of both endogenous and exogenous origin. foodb.ca Its presence has been identified in extracellular locations and within cell membranes. nih.gov As an exogenous substance, it has been reported in foods such as starfruit and dried bonito. chemicalbook.com In commercial applications, it is utilized as a flavoring and fragrance agent. chemicalbook.com The Human Metabolome Database notes that despite its identification, very few articles have been published on this compound. hmdb.ca

Investigation of Biological Activities and Mechanisms

Direct research into the specific biological activities of this compound is limited. However, studies on structurally related acetophenone (B1666503) derivatives provide insights into its potential pharmacological effects.

There is a lack of direct studies on the antioxidant properties of this compound. However, research on a structurally similar compound, 3, 5-diprenyl-4-hydroxyacetophenone (DHAP), isolated from Ageratina pazcuarensis, has demonstrated notable antioxidant activity. nih.gov

DHAP exhibited a significant scavenger effect against the stable free radical DPPH, with a reported half-maximal inhibitory concentration (IC50) of 26.00 ± 0.37 µg/mL. nih.gov This suggests that compounds with this acetophenone backbone have the potential to neutralize reactive oxygen species (ROS). Oxidative stress, which arises from an imbalance between ROS production and the body's ability to counteract them, is implicated in numerous chronic diseases. nih.govmdpi.com The ability of compounds like DHAP to scavenge free radicals indicates a potential mechanism for mitigating cellular damage caused by oxidative stress. nih.gov

While direct evidence for this compound is unavailable, the related compound DHAP has been shown to exert significant anti-inflammatory effects. nih.gov Inflammation is a complex biological response implicated in a wide range of diseases. nih.gov DHAP's activity was evaluated in several models:

In Vivo Model: In a 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced ear edema model in mice, DHAP reduced edema by 70.10% at a dose of 2 mg/ear, an effect comparable to the standard anti-inflammatory drug indomethacin. nih.gov

In Vitro Model: In lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells, DHAP was shown to modulate the production of key inflammatory mediators. At a concentration of 91.78 µM, it inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines, while simultaneously boosting the levels of an anti-inflammatory cytokine. nih.gov

These findings suggest that the acetophenone structure could play a role in modulating inflammatory pathways by down-regulating pro-inflammatory signals and enhancing anti-inflammatory responses. nih.gov

Table 1: Effect of 3, 5-diprenyl-4-hydroxyacetophenone (DHAP) on Inflammatory Mediators

| Mediator | Effect | % Inhibition/Increase |

| Nitric Oxide (NO) | Inhibition | 38.96% |

| Interleukin-1β (IL-1β) | Inhibition | 55.56% |

| Interleukin-6 (IL-6) | Inhibition | 51.62% |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition | 59.14% |

| Interleukin-10 (IL-10) | Increase | 61.20% |

| Data derived from a study on J774A.1 macrophages stimulated with LPS and treated with 91.78 µM of DHAP. nih.gov |

Furthermore, another related compound, 3,4-Dihydroxyacetophenone, has been demonstrated to protect human umbilical vein endothelial cells from oxidative stress by regulating the Nrf2/HO-1 pathway, a critical cellular defense mechanism. nih.gov

The ability to stabilize cellular membranes, particularly those of erythrocytes (red blood cells), is an indicator of anti-inflammatory activity. Lysis of the erythrocyte membrane can be induced by hypotonic solutions, and substances that can prevent this are considered membrane stabilizers. nih.gov

The related compound DHAP was evaluated for its membrane-stabilizing properties. The study found that DHAP, at concentrations of 25 and 50 µg/mL, offered the most significant protection against erythrocyte membrane lysis induced by a hypotonic solution. nih.gov This suggests that compounds of this class may exert their anti-inflammatory effects in part by stabilizing cell membranes, preventing the release of lytic enzymes and inflammatory mediators. nih.gov

A review of the current literature reveals no studies investigating this compound as a potential drug candidate for any therapeutic area, including COVID-19. Research into treatments for COVID-19 has focused on various other antiviral and immunomodulatory agents, such as Paxlovid and Remdesivir, with no mention of this compound. fda.govnih.gov While it is used as a building block or intermediate in various chemical syntheses, its potential as an active pharmaceutical ingredient remains unexplored.

There are currently no documented applications of this compound in the field of proteomics. Proteomics involves the large-scale study of proteins and is a crucial tool in drug discovery and biomarker identification. researchgate.netnih.gov The application of chemical proteomics, for instance, helps to identify the cellular targets of small-molecule compounds. researchgate.net However, a literature search indicates that this compound has not been utilized in such studies to profile protein interactions or for other applications in proteomics research.

Enzymatic Transformations and Biocatalysis

The chemical structure of this compound, featuring a ketone group attached to an aromatic ring, makes it a suitable substrate for various enzymatic transformations. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. Research into the enzymatic modification of acetophenone and its derivatives has highlighted two primary reaction pathways: reduction of the carbonyl group and Baeyer-Villiger oxidation.

Carbonyl Reduction: The most common enzymatic transformation of aromatic ketones like this compound is the stereoselective reduction of the carbonyl group to a secondary alcohol. This reaction is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are often dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). google.com Whole-cell biotransformations using various strains of bacteria, yeast, and fungi are effective for this purpose, as the cofactor can be regenerated by the cell's own metabolism. researchgate.net

The reduction of this compound yields the chiral alcohol 1-(4-isopropylphenyl)ethanol. The stereoselectivity of this reaction is a key advantage of biocatalysis, allowing for the production of either the (R)- or (S)-enantiomer with high enantiomeric excess, depending on the specific enzyme or microorganism used. For instance, dehydrogenases from various microorganisms are known to catalyze the asymmetric reduction of ketones, producing valuable chiral building blocks for the pharmaceutical and fine chemical industries. researchgate.netresearchgate.net While many studies use acetophenone as a model substrate, the enzymatic machinery is applicable to substituted derivatives like the 4'-isopropyl variant. researchgate.net

Baeyer-Villiger Oxidation: Another significant enzymatic transformation is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). rsc.org These flavin-dependent enzymes insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. nih.gov In the case of this compound, this reaction would yield 4-isopropylphenyl acetate. BVMOs are attractive biocatalysts due to their high regio- and enantioselectivity. asm.org The 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB, for example, has been shown to act on a broad range of acetophenone derivatives. asm.org This type of reaction is a key step in the microbial metabolism of various aromatic compounds. rsc.org

The table below summarizes the primary enzymatic transformations applicable to this compound based on studies of related acetophenone derivatives.

| Transformation Type | Enzyme Class | Substrate | Product | Key Features |

|---|---|---|---|---|

| Carbonyl Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | This compound | 1-(4-isopropylphenyl)ethanol | Produces chiral alcohols with high stereoselectivity (R or S). Often uses whole-cell biocatalysts for cofactor (NADPH) regeneration. |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | This compound | 4-Isopropylphenyl acetate | Regioselective insertion of an oxygen atom to form an ester. Important in microbial degradation pathways. |

Metabolomics and Biomarker Discovery Related to this compound

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. These metabolites provide a functional readout of the cellular state and can serve as valuable biomarkers for diagnosing and monitoring diseases. nih.gov Volatile organic compounds (VOCs), in particular, are of interest as they can be detected non-invasively in breath or urine. nih.govnih.gov

This compound is listed in prominent human metabolomics databases, indicating its presence in the human body. The Human Metabolome Database (HMDB) includes it under the identifier HMDB0032025, classifying it as an alkyl-phenylketone. However, it is categorized as "Expected but not Quantified," suggesting that while its presence is anticipated based on metabolic pathways or detection in other organisms, it has not been consistently measured in human samples. The database also notes that very few articles have been published on this specific compound.

To date, research specifically linking this compound to a particular disease or condition as a definitive biomarker is limited. Metabolomic studies often identify hundreds or thousands of compounds, and follow-up research is required to validate the significance of any single metabolite. nih.gov While the broader class of VOCs is under active investigation for biomarker potential in various conditions, including cancer and respiratory diseases, the specific role of this compound remains largely unexplored. jppres.com Its structural relative, p-cymene, has been noted as a potential VOC biomarker in the context of idiopathic pulmonary fibrosis, which may suggest a potential, though uninvestigated, relevance for its derivatives. researchgate.net

The lack of extensive research in this area represents a knowledge gap. The presence of this compound in metabolomics databases provides a foundation for future studies to investigate its origins (e.g., endogenous metabolism, gut microbiome activity, or environmental exposure) and to explore its potential correlation with physiological or pathological states.

The table below provides a summary of the information available for this compound in key metabolomics databases.

| Database | Identifier | Compound Name | Status/Description |

|---|---|---|---|

| Human Metabolome Database (HMDB) | HMDB0032025 | This compound | Expected but not Quantified. Described as an alkyl-phenylketone. |

| Metabolomics Workbench | 45217 | This compound | Listed as a known chemical compound. |

| FooDB | FDB008723 | This compound | Listed as a food component or metabolite. |

Environmental and Toxicological Considerations in Research

Environmental Fate and Degradation Studies

The environmental behavior of 4'-Isopropylacetophenone is largely predicted by its physicochemical properties. Specific experimental studies on its degradation pathways are not extensively documented in publicly available literature; however, its properties allow for an informed assessment of its likely fate. The compound is classified as highly hazardous to water (Water Hazard Class 3) in Germany. chemicalbook.comsigmaaldrich.com

Key properties influencing its environmental distribution include its water solubility, vapor pressure, and octanol-water partition coefficient (LogP or K_ow). A LogP value of approximately 3.00 indicates a moderate potential for bioaccumulation in aquatic organisms. chemicalbook.com Its low water solubility and very low vapor pressure suggest that if released into the environment, it will predominantly partition to soil and sediment rather than remaining in water or volatilizing into the atmosphere. guidechem.com

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O | Basic identifying information. |

| Molecular Weight | 162.23 g/mol | Influences transport and diffusion. |

| Water Solubility | 191 mg/L at 25°C guidechem.com | Low solubility suggests partitioning to solid phases like soil and sediment. |

| logP (Octanol-Water Partition Coefficient) | 3.00 chemicalbook.com | Indicates a moderate potential for bioaccumulation in fatty tissues of organisms. |

| Vapor Pressure | 0.0171 mmHg at 25°C guidechem.com | Low volatility; unlikely to be a significant atmospheric pollutant. |

| Water Hazard Class (WGK) | WGK 3 (highly hazardous to water) chemicalbook.comsigmaaldrich.com | Denotes a significant potential hazard to aquatic environments. |

While specific data on its abiotic (e.g., hydrolysis, photolysis) and biotic degradation are scarce, its chemical structure as an acetophenone (B1666503) derivative suggests it would be susceptible to microbial degradation under aerobic conditions, although the rate of this degradation is unknown.

Ecotoxicology and Environmental Impact Assessments

The ecotoxicological profile of this compound indicates a potential for harm to aquatic organisms. A comprehensive environmental risk assessment would require detailed studies on its effects on various trophic levels, including algae, invertebrates, and fish.

Advanced Waste Treatment and Removal from Water

Given its classification as a water hazard and its use in products that may enter wastewater streams, effective removal from water is a critical consideration. Standard wastewater treatment processes may not completely remove persistent organic compounds. Advanced oxidation processes (AOPs) and adsorption methods are recognized as effective for the removal of such micropollutants.

Techniques applicable to the removal of compounds like this compound from wastewater include:

Adsorption by Activated Carbon: This is a widely used and effective method for removing trace organic pollutants due to its high surface area and adsorptive capacity.

Ozonation: Ozone is a powerful oxidant that can break down complex organic molecules. It is often used as a post-treatment step to remove pharmaceuticals and personal care products.

UV/H₂O₂ Treatment: This AOP generates highly reactive hydroxyl radicals that can non-selectively degrade a wide range of organic contaminants.

Membrane Filtration: Processes like reverse osmosis can effectively separate dissolved organic molecules from water. nih.gov

The combination of these advanced treatments in a multi-barrier approach can significantly increase the removal efficiency of such compounds, producing high-quality treated water.

Advanced Research Topics and Emerging Applications for 4 Isopropylacetophenone

Material Science Applications Beyond Basic Polymerization

The utility of 4'-Isopropylacetophenone in material science is expanding beyond its role as a simple synthetic intermediate. Its aromatic ketone structure makes it a valuable precursor for the synthesis of functional organic materials with tailored electronic and photophysical properties. Research into analogous compounds, such as benzophenone (B1666685) derivatives, highlights the potential of the acetophenone (B1666503) core in advanced material applications. nih.govmdpi.com

One significant area of exploration is the development of organic semiconductors, particularly for Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com The benzophenone core is a known fragment in the synthesis of these materials, acting as a building block for larger, conjugated systems. nih.gov Derivatives of benzophenone are utilized as host materials or as emitters in the emissive layers of OLEDs. mdpi.com The isopropyl group on the this compound molecule can enhance the solubility of derived materials in organic solvents, which is a crucial factor for solution-based processing and fabrication of large-area and flexible electronic devices. rsc.org

Furthermore, this compound can serve as a foundational molecule for the synthesis of larger Polycyclic Aromatic Hydrocarbons (PAHs). These extended conjugated systems are of great interest for their applications in organic electronics. rsc.org Synthetic strategies such as palladium-catalyzed annulation reactions can be employed to build complex PAHs from smaller aromatic fragments, and substituted acetophenones are viable starting materials for creating these precursor fragments. rsc.org The ability to use light to initiate physicochemical changes is a powerful tool in creating specialty polymeric materials, and photosensitive ketones like this compound can play a role in such processes. sigmaaldrich.com

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound at trace levels in complex matrices, such as environmental and food samples, necessitate the use of highly sensitive and selective analytical methods. Modern analytical chemistry relies on hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry. google.com

For volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique. rsc.org For enhanced sensitivity and selectivity, particularly in complex samples, tandem mass spectrometry (GC-MS/MS) is employed. sigmaaldrich.com This method minimizes matrix interference and can achieve very low limits of detection.

For non-volatile derivatives or when analyzing complex liquid samples, Liquid Chromatography-Mass Spectrometry (LC-MS), and more specifically, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is the state-of-the-art approach. pharmaffiliates.com These techniques are routinely used for the analysis of pharmaceuticals and personal care products in environmental waters at concentrations in the nanogram per liter (ng/L) range. pharmaffiliates.commdpi.com The methodology involves separation of the target analyte from matrix components on a chromatographic column followed by detection using a mass spectrometer, which provides structural information for confident identification and accurate quantification. nih.gov

The table below illustrates a hypothetical set of parameters for the trace analysis of this compound using advanced hyphenated techniques.

| Parameter | GC-MS/MS | UPLC-MS/MS |

| Matrix | Food (Volatiles) | Environmental Water |

| Ionization Mode | Electron Ionization (EI) | Electrospray (ESI+) |

| Precursor Ion (m/z) | 162 | 163 [M+H]⁺ |

| Product Ions (m/z) | 147, 91 | 145, 117 |

| Typical LOD | 0.1 - 1.0 µg/kg | 1 - 10 ng/L |

| Typical LOQ | 0.5 - 5.0 µg/kg | 5 - 25 ng/L |

| Notes | Suitable for volatile analysis from solid/liquid samples via headspace or SPME. | Direct injection after filtration or solid-phase extraction (SPE) for pre-concentration. |

LOD: Limit of Detection, LOQ: Limit of Quantification. Values are representative and would require method-specific validation.

Exploration of this compound in Niche Chemical Transformations

As a versatile chemical building block, this compound is utilized in a variety of specialized synthetic reactions beyond simple derivatization. rsc.org Its ketone functional group and substituted aromatic ring provide two distinct reaction sites for constructing more complex molecules.